5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Description
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 849919-15-9) is a pyrimidine-phenol hybrid compound featuring a 4-methoxyphenyl substituent on the pyrimidine ring and a methoxy group on the phenolic moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves coupling reactions, as seen in phosphorus ligand-based methodologies (e.g., via intermediates like those in ) .
Properties
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-5-3-12(4-6-13)16-10-19-11-20-18(16)15-8-7-14(23-2)9-17(15)21/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYMNRNEZKVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325546 | |
| Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849919-15-9 | |
| Record name | 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Table 1: Key Structural Differences in Pyrimidine-Based Analogs
| Compound Name (CAS) | Pyrimidine Substituents | Phenolic Substituents | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Target Compound (849919-15-9) | 5-(4-Methoxyphenyl) | 2-Hydroxy-5-methoxy | 348.36 | [17] |
| 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (903862-20-4) | 5-(4-Methoxyphenoxy) | 2-Hydroxy-5-(2-methylbenzyloxy) | 414.46 | [16] |
| 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (899384-92-0) | 2-Amino-5-(4-methoxyphenyl)-6-methyl | 2-Hydroxy-5-(4-fluorobenzyloxy) | 431.50 | [20] |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | 2-Amino-5-(4-methoxyphenyl) | None | 231.26 | [15] |
Key Observations :
- Functional Group Impact: Replacement of the phenyl group with phenoxy (CAS: 903862-20-4) introduces an ether linkage, altering solubility and steric bulk . The addition of a 6-methyl group and 2-amino substituent (CAS: 899384-92-0) may enhance hydrogen-bonding interactions .
Core Scaffold Modifications
Table 2: Comparison with Non-Pyrimidine Analogs
| Compound Name (CAS) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol (385401-32-1) | Pyrazole | 4-(4-Methoxyphenyl)-5-methyl | 310.35 | [12] |
| APY4 (Benzothiazole-pyrimidine hybrid) | Benzothiazole | 4-(4-Methoxyphenyl)-2-aminopyrimidine | 349.41 | [7] |
Key Observations :
Physicochemical and Structural Properties
Crystallographic Insights
- The target compound’s structural analogs (e.g., CAS: 899384-92-0) are often analyzed using SHELX programs for refinement, indicating well-defined hydrogen-bonding networks and torsional angles critical for stability .
- ORTEP-generated diagrams () for related compounds reveal that methoxy groups contribute to torsional flexibility, affecting molecular packing .
Solubility and Polarity
- The phenolic -OH group in the target compound enhances water solubility compared to non-phenolic analogs like 5-(4-Methoxyphenyl)pyrimidin-2-amine .
- Fluorinated derivatives (e.g., CAS: 899384-92-0) exhibit increased lipophilicity (LogP ~4.7), favoring membrane permeability .
Biological Activity
5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol is a synthetic organic compound characterized by its complex structure, which includes methoxy and phenolic functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by binding to various enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial and antifungal activity against a range of pathogens. The effectiveness of the compound is thought to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Enzyme Inhibition
One notable area of research focuses on the compound's role as an enzyme inhibitor. Specifically, it has been shown to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition may contribute to its potential anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Inhibition of proliferation in breast and prostate cancer cells | |
| Antimicrobial efficacy testing | Significant activity against Staphylococcus aureus and Candida albicans | |
| Enzyme inhibition assay | Inhibition of lipoxygenase activity with IC50 values indicating potency |
Comparative Analysis
When compared with similar compounds, such as 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, this compound demonstrates unique biological activities attributed to its specific structural features. The presence of the pyrimidine ring enhances its binding affinity to molecular targets compared to simpler phenolic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
